molecular formula C15H21NO2 B4502631 N-[3-(methoxymethyl)phenyl]cyclohexanecarboxamide

N-[3-(methoxymethyl)phenyl]cyclohexanecarboxamide

Cat. No.: B4502631
M. Wt: 247.33 g/mol
InChI Key: VIRDNFDOZGOTMH-UHFFFAOYSA-N
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Description

N-[3-(methoxymethyl)phenyl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.157228913 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Profiles and Biological Matrices Determination The analytical profiles of compounds related to N-[3-(methoxymethyl)phenyl]cyclohexanecarboxamide have been explored, particularly in the context of psychoactive substances. These studies provide insights into their characterization and the development of analytical methods for their detection in biological matrices, contributing to the broader understanding of such compounds' pharmacokinetics and toxicological profiles (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Catalysis and Selective Hydrogenation Research into the selective hydrogenation of phenol and derivatives, including those related to this compound, demonstrates the application of novel catalysts in chemical manufacturing processes. Such studies are crucial for the development of more efficient and selective catalytic systems, which have significant implications for industrial chemistry and the production of various chemical intermediates (Wang, Yao, Li, Su, & Antonietti, 2011).

PET Imaging and Receptor Studies The development of PET imaging radioligands based on this compound derivatives for the quantification of 5-HT1A receptors in human subjects showcases the compound's relevance in neuroscience research. These studies highlight the potential of such derivatives in advancing our understanding of neurological conditions and the brain's serotonergic system, contributing to the development of diagnostic tools and therapeutic interventions (Choi et al., 2015).

Properties

IUPAC Name

N-[3-(methoxymethyl)phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-11-12-6-5-9-14(10-12)16-15(17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRDNFDOZGOTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.